(Quinolin-5-il)metanamina

Descripción general

Descripción

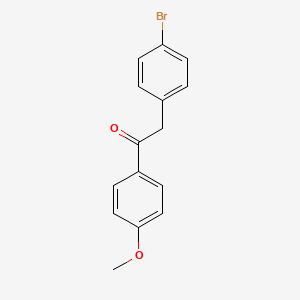

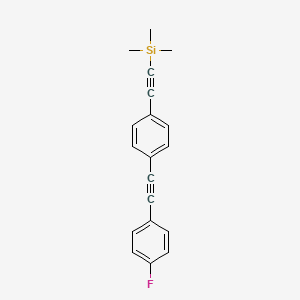

“(Quinolin-5-yl)methanamine” is a chemical compound with the molecular formula C10H10N2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives have been used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in numerous studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “(Quinolin-5-yl)methanamine” consists of a quinoline core with a methanamine group attached . The molecule has a molar mass of 158.2 g/mol . The density is predicted to be 1.156±0.06 g/cm3 .Chemical Reactions Analysis

Quinoline derivatives have been synthesized and screened for various biological activities . The chemical reactions involved in the synthesis of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .Physical and Chemical Properties Analysis

“(Quinolin-5-yl)methanamine” has a predicted melting point of 98-100°C and a predicted boiling point of 314.7±17.0°C . The compound has a predicted vapor pressure of 0mmHg at 25°C and a refractive index of 1.663 .Aplicaciones Científicas De Investigación

Química Medicinal

Los motivos de quinolina, como "(Quinolin-5-il)metanamina", son esenciales en varios compuestos heterocíclicos farmacológicamente activos debido a sus diversas aplicaciones en química medicinal e industrial . Se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de biorrespuestas .

Actividad Anticancerígena

Los derivados de quinolina han mostrado una actividad anticancerígena significativa. Se utilizan en la síntesis de muchos fármacos anticancerígenos .

Actividad Antioxidante

Los compuestos basados en quinolina también exhiben propiedades antioxidantes, que pueden ayudar a neutralizar los radicales libres dañinos en el cuerpo .

Actividad Antiinflamatoria

Las propiedades antiinflamatorias de los derivados de quinolina los hacen útiles en el tratamiento de afecciones relacionadas con la inflamación .

Actividad Antimalárica

La quinolina se utiliza en la síntesis de muchos fármacos antimaláricos como la cloroquina, la pirimetamina y la mefloquina .

Actividad Anti-SARS-CoV-2

A raíz de la pandemia de COVID-19, los derivados de quinolina han mostrado posibles actividades anti-SARS-CoV-2 .

Actividad Antituberculosa

Los compuestos basados en quinolina han demostrado actividades antituberculosas, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antituberculosos .

Aplicaciones Fotovoltaicas

Además de las aplicaciones medicinales, los derivados de quinolina también han encontrado aplicaciones en el campo de la fotovoltaica. Se utilizan en el desarrollo de células fotovoltaicas .

Direcciones Futuras

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Mecanismo De Acción

Target of Action

(Quinolin-5-yl)methanamine, a derivative of quinoline, has been found to exhibit significant biological activity. The primary targets of (Quinolin-5-yl)methanamine are believed to be the enzymes topoisomerase IV and DNA gyrase . These enzymes play a crucial role in bacterial nucleic acid synthesis, making them a prime target for antibacterial agents .

Mode of Action

The interaction of (Quinolin-5-yl)methanamine with its targets results in the disruption of bacterial nucleic acid synthesis. This disruption is achieved by inhibiting the function of the enzymes topoisomerase IV and DNA gyrase . The inhibition of these enzymes leads to the breakage of bacterial chromosomes, thereby preventing the bacteria from replicating .

Biochemical Pathways

(Quinolin-5-yl)methanamine affects the PI3K/AKT/mTOR pathway, which is a common signaling pathway that plays a role in multiple cancers by apoptosis and cell proliferation . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with (Quinolin-5-yl)methanamine .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (Quinolin-5-yl)methanamine are predicted to be satisfactory . These properties have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target site of action.

Result of Action

The result of (Quinolin-5-yl)methanamine’s action is the inhibition of bacterial growth through the disruption of bacterial nucleic acid synthesis . In the context of cancer cells, one of the compounds similar to (Quinolin-5-yl)methanamine was found to be active with an inhibition concentration value of (IC50) 29.4 μM against a non-small cell lung cancer cell line, A549 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Quinolin-5-yl)methanamine. For instance, the compound’s action can be influenced by the pH of the environment, as certain compounds may be more effective in either acidic or alkaline conditions . Additionally, the presence of other compounds or substances in the environment can also affect the action of (Quinolin-5-yl)methanamine .

Propiedades

IUPAC Name |

quinolin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTPRADIZKVIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475909 | |

| Record name | 1-(Quinolin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-57-2 | |

| Record name | 1-(Quinolin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)